molecular formula C17H14N2O4S B2970471 Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 1009675-24-4

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No. B2970471
CAS RN: 1009675-24-4
M. Wt: 342.37
InChI Key: NDVUPLGGSJRJMT-UHFFFAOYSA-N
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Description

“Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis and Chemical Properties

Thiazolidine Derivatives Synthesis

Thiazolidine derivatives, including compounds similar to Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate, have been synthesized through various chemical reactions, showcasing the versatility of thiazolidine compounds in synthetic chemistry. For example, Refouvelet et al. (1994) discussed the stereoselective esterification of thiazolidine-2,4-dicarboxylic acid, leading to the synthesis of hydantoins and bicyclic derivatives through condensation and N-acylation reactions, highlighting the compound's potential in creating bioactive molecules (Refouvelet, Robert, Couquelet, & Tronche, 1994).

Antimicrobial Applications

Antimicrobial Evaluation

Dawood, Farag, and Abdel‐Aziz (2005) synthesized and evaluated 1,2,4-triazole, 1,3,4-oxadiazole, and triazolo[3,4-b]-1,3,4-thiadiazine derivatives for their antimicrobial properties. The study demonstrated that thiazolidine-based compounds could be potent antimicrobial agents, suggesting the potential of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate derivatives in this domain (Dawood, Farag, & Abdel‐Aziz, 2005).

Molecular Docking and Antifungal Evaluation

Antifungal Activity and Molecular Docking

Nimbalkar et al. (2016) synthesized oxadiazole-thione derivatives and evaluated their antifungal activity, including molecular docking studies against fungal pathogens. This research underscores the significance of thiazolidine and related compounds in developing new antifungal agents, providing insights into their mechanism of action through molecular docking studies (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Biological Activity

Synthesis and Biological Evaluation

Patel and Shaikh (2010) reported on the synthesis and in vitro antimicrobial screening of thiazolidinone derivatives, highlighting their potential as antimicrobial agents. Such studies illustrate the broad spectrum of biological activities possessed by thiazolidine derivatives, including potential analogs of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate (Patel & Shaikh, 2010).

properties

IUPAC Name

methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-16(21)12-9-5-6-10-13(12)18-14-15(20)19(17(22)24-14)11-7-3-2-4-8-11/h2-10,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVUPLGGSJRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate

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